![molecular formula C4H4ClNO2 B1312714 (2-Chlorooxazol-4-YL)methanol CAS No. 706789-06-2](/img/structure/B1312714.png)
(2-Chlorooxazol-4-YL)methanol
Overview
Description
(2-Chlorooxazol-4-YL)methanol is an organic compound with the molecular formula C4H4ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a chloro-substituted oxazole ring attached to a methanol group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorooxazol-4-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroacetyl chloride with glycine, followed by cyclization to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may be utilized to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorooxazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding oxazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
- Oxidation products include (2-Chlorooxazol-4-YL)aldehyde and (2-Chlorooxazol-4-YL)carboxylic acid.
- Reduction products include oxazole derivatives without the chloro substituent.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized oxazole derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(2-Chlorooxazol-4-YL)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, making it a crucial building block in organic chemistry. For instance, it can be utilized in the synthesis of oxazole derivatives that have potential applications in pharmaceuticals and agrochemicals.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form substituted oxazoles |
Coupling Reactions | Used in Suzuki or Heck reactions to form biaryl compounds |
Functionalization | Can be functionalized to introduce various substituents for diverse applications |
Biological Applications
Antimicrobial and Anticancer Activity
Research has indicated that oxazole derivatives exhibit significant biological activity. For example, some studies have shown that derivatives of this compound demonstrate antimicrobial properties against various pathogens and anticancer activity against specific cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of oxazole derivatives, several compounds derived from this compound were tested against cancer cell lines. The results indicated that certain derivatives exhibited potent inhibition of cell proliferation, suggesting their potential as therapeutic agents.
Compound | Cell Line Tested | Inhibition (%) at 10 µM |
---|---|---|
Derivative A | SNB-19 | 65.12 |
Derivative B | NCI-H460 | 55.61 |
Derivative C | SNB-75 | 54.68 |
Medicinal Chemistry
Drug Development Potential
The structural features of this compound make it an attractive candidate for drug development. Its derivatives have been explored for their potential therapeutic effects, particularly in treating infections and cancers.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing materials with specific properties required in manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Chlorooxazol-4-YL)methanol involves its interaction with specific molecular targets. The chloro group and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
(2-Chlorooxazole): Lacks the methanol group, resulting in different reactivity and applications.
(4-Hydroxyoxazole): Features a hydroxyl group instead of a chloro group, leading to distinct chemical properties.
(2-Methyl-4-chlorooxazole): Contains a methyl group instead of a methanol group, affecting its solubility and reactivity
Uniqueness: (2-Chlorooxazol-4-YL)methanol is unique due to the presence of both a chloro substituent and a methanol group, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Biological Activity
(2-Chlorooxazol-4-YL)methanol, a compound with the CAS number 706789-06-2, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: C₅H₄ClN₃O
- Molecular Weight: 159.56 g/mol
- Functional Groups: Contains a chloro substituent and a hydroxymethyl group, which are crucial for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has also shown promise in anticancer applications. Preliminary in vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that it may inhibit tumor growth by promoting programmed cell death in malignant cells .
-
Inhibition of Janus Kinase (JAK) Pathways:
- The compound has been identified as a potential inhibitor of Janus Kinase 1 (JAK1), which plays a critical role in cytokine signaling pathways involved in inflammation and immune responses. By inhibiting JAK1, this compound may modulate immune responses and reduce inflammation, making it relevant for treating autoimmune diseases .
- Reactive Oxygen Species (ROS) Generation:
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM for breast cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
Properties
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQMGKNKSNKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463985 | |
Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-06-2 | |
Record name | 2-Chloro-4-oxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706789-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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